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Compound Name: SID 3712249

Cat. No.: B1681751 Get Quote

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison

Guide

Schisandrin C, a bioactive lignan isolated from the fruit of Schisandra chinensis, has garnered

significant attention for its diverse pharmacological activities. This guide provides a

comprehensive meta-analysis of existing research, presenting quantitative data, detailed

experimental protocols, and visualizations of its molecular mechanisms to facilitate further

investigation and drug development.

Pharmacokinetics: A Comparative Overview
Schisandrin C's bioavailability and pharmacokinetic profile are crucial for determining its

therapeutic efficacy. Studies in rodent models have provided initial insights into its absorption,

distribution, metabolism, and excretion.

Table 1: Pharmacokinetic Parameters of Schisandrin C in Rats
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Administr
ation
Route

Dose
Cmax
(μg/mL)

Tmax
(min)

AUC
(min·ng/
mL)

Oral
Bioavaila
bility (%)

Referenc
e

Intravenou

s (i.v.)
10 mg/kg - - 43.11 - [1]

Oral (p.o.) 10 mg/kg - - 6.71 ± 4.51
15.56 ±

10.47
[1]

Oral (p.o.) -

S.

chinensis

extract

3 g/kg

(equiv. 5.2

mg/kg

Schisandri

n C)

0.08 ± 0.07 ~22-200
17.58 ±

12.31
- [1]

Oral (p.o.) -

S.

chinensis

extract

10 g/kg

(equiv.

17.3 mg/kg

Schisandri

n C)

0.15 ± 0.09 ~22-200
28.03 ±

14.29
- [1]

Experimental Protocol: Pharmacokinetic Study in Rats[1]

Animal Model: Male Sprague-Dawley rats.

Drug Administration: For intravenous administration, pure Schisandrin C (10 mg/kg) was

dissolved in a vehicle and administered via the femoral vein. For oral administration, pure

Schisandrin C (10 mg/kg) or Schisandra chinensis extract (3 g/kg and 10 g/kg) was

administered by gavage.

Sample Collection: Blood samples were collected from the jugular vein at various time points

post-administration.

Analytical Method: Plasma concentrations of Schisandrin C were determined using a

validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-

MS/MS) method. The linear range for schizandrin in rat plasma was 5.0–1000 ng/mL.
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Data Analysis: Pharmacokinetic parameters, including maximum concentration (Cmax), time

to reach maximum concentration (Tmax), and area under the curve (AUC), were calculated

using non-compartmental analysis. Oral bioavailability was calculated as (AUCoral/Doseoral)

/ (AUCiv/Doseiv) x 100.

Anti-Cancer Activity: A Comparison of Cytotoxicity
Schisandrin C has demonstrated cytotoxic effects against various cancer cell lines. The half-

maximal inhibitory concentration (IC50) values provide a quantitative measure of its potency.

Table 2: In Vitro Cytotoxicity of Schisandrin C against Human Cancer Cell Lines

Cell Line Cancer Type IC50 (µM)
Incubation
Time (h)

Reference

Bel-7402
Hepatocellular

Carcinoma
81.58 ± 1.06 48 [2]

KB-3-1
Nasopharyngeal

Carcinoma
108.00 ± 1.13 48 [2]

Bcap37 Breast Cancer 136.97 ± 1.53 48 [2]

Experimental Protocol: MTT Assay for Cytotoxicity[2]

Cell Lines: Human hepatocellular carcinoma (Bel-7402), nasopharyngeal carcinoma (KB-3-

1), and breast cancer (Bcap37) cell lines.

Cell Culture: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal

bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified

atmosphere with 5% CO2.

Treatment: Cells were seeded in 96-well plates and treated with various concentrations of

Schisandrin C for 48 hours.

MTT Assay: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) solution was added to each well and incubated for 4 hours. The resulting formazan

crystals were dissolved in dimethyl sulfoxide (DMSO).
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Data Analysis: The absorbance was measured at 570 nm using a microplate reader. The

IC50 value was calculated as the concentration of Schisandrin C that caused 50% inhibition

of cell growth.

Hepatoprotective Effects: Mitigating Liver Injury
Schisandrin C has shown significant promise in protecting the liver from various toxins. Its

efficacy is often evaluated by measuring key liver function enzymes and markers of oxidative

stress.

Table 3: Hepatoprotective Effects of Schisandrin C in Carbon Tetrachloride (CCl4)-Induced

Liver Injury in Mice

Treatmen
t Group

Dose ALT (U/L) AST (U/L)
SOD (U/g
protein)

MDA
(nmol/mg
protein)

Referenc
e

Control -
Normal

Range

Normal

Range

Normal

Range

Normal

Range
[3][4]

CCl4

Model
CCl4

Significantl

y Elevated

Significantl

y Elevated

Significantl

y

Decreased

Significantl

y

Increased

[3][4]

Schisandri

n C
Varies

Significantl

y Reduced

vs. CCl4

Significantl

y Reduced

vs. CCl4

Significantl

y

Increased

vs. CCl4

Significantl

y Reduced

vs. CCl4

[3][4]

Experimental Protocol: CCl4-Induced Acute Liver Injury in Mice[5]

Animal Model: Male Kunming mice.

Induction of Liver Injury: Mice were intraperitoneally injected with a single dose of carbon

tetrachloride (CCl4) dissolved in olive oil.

Treatment: Schisandrin C was administered orally for a specified period before and/or after

CCl4 administration.
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Biochemical Analysis: At the end of the experiment, blood and liver tissues were collected.

Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) were

measured. Liver homogenates were used to determine the activities of superoxide

dismutase (SOD) and the levels of malondialdehyde (MDA).

Histopathological Examination: Liver tissues were fixed, sectioned, and stained with

hematoxylin and eosin (H&E) for histological evaluation of liver damage.

Anti-Inflammatory Activity: Modulation of
Inflammatory Responses
Schisandrin C exhibits potent anti-inflammatory properties by inhibiting the production of pro-

inflammatory mediators in immune cells.

Table 4: Anti-inflammatory Effects of Schisandrin C on LPS-Stimulated RAW 264.7

Macrophages

Treatment
Concentrati
on

Nitric Oxide
(NO)
Production
(% of LPS
control)

TNF-α
Production
(% of LPS
control)

IL-6
Production
(% of LPS
control)

Reference

LPS 1 µg/mL 100% 100% 100% [6][7]

Schisandrin A 50 µM
Significantly

Reduced

Significantly

Reduced

Significantly

Reduced
[6]

Schisandrin A 100 µM
Significantly

Reduced

Significantly

Reduced

Significantly

Reduced
[6]

Schisandrin A 200 µM
Significantly

Reduced

Significantly

Reduced

Significantly

Reduced
[6]

Experimental Protocol: In Vitro Anti-inflammatory Assay[6]

Cell Line: RAW 264.7 murine macrophage cell line.
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Cell Culture: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM)

supplemented with 10% fetal bovine serum and antibiotics.

Treatment: Cells were pre-treated with various concentrations of Schisandrin C for 1 hour

before stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture

supernatant was measured using the Griess reagent.

Cytokine Measurement: The levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6

(IL-6) in the culture medium were quantified using enzyme-linked immunosorbent assay

(ELISA) kits.

Neuroprotective Effects: Shielding Neurons from
Damage
Emerging evidence suggests that Schisandrin C may protect neuronal cells from excitotoxicity

and oxidative stress, highlighting its potential in neurodegenerative diseases.

Table 5: Neuroprotective Effects of Schisandrin C against Glutamate-Induced Cytotoxicity in

PC12 Cells

Treatment
Concentrati
on

Cell
Viability (%
of control)

LDH
Release (%
of control)

Apoptotic
Cells (%)

Reference

Control - 100% Normal Normal [8][9]

Glutamate 10 mM
Significantly

Decreased

Significantly

Increased

Significantly

Increased
[9]

Schisandrin

C +

Glutamate

Varies

Significantly

Increased vs.

Glutamate

Significantly

Decreased

vs. Glutamate

Significantly

Decreased

vs. Glutamate

[8]

Experimental Protocol: Glutamate-Induced Neurotoxicity Assay[9]

Cell Line: PC12 rat pheochromocytoma cell line.
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Cell Culture: PC12 cells were maintained in DMEM supplemented with horse serum and

fetal bovine serum.

Treatment: Cells were pre-treated with different concentrations of Schisandrin C for a

specified time before being exposed to a neurotoxic concentration of glutamate (e.g., 10

mM).

Cell Viability Assay: Cell viability was assessed using the MTT assay.

LDH Release Assay: The release of lactate dehydrogenase (LDH) into the culture medium,

an indicator of cell membrane damage, was measured using a colorimetric assay.

Apoptosis Assay: Apoptosis was quantified by methods such as Hoechst 33342 staining or

flow cytometry using Annexin V/Propidium Iodide staining.

Signaling Pathways Modulated by Schisandrin C
Schisandrin C exerts its diverse pharmacological effects by modulating key intracellular

signaling pathways. The following diagrams illustrate its influence on the Nrf2 and

PI3K/AKT/mTOR pathways.

Schisandrin C Keap1
Inhibits

Nrf2
Inhibits Degradation

ARE

Translocates to Nucleus
& Binds Antioxidant Enzymes

(e.g., HO-1, NQO1)
Promotes Transcription

Oxidative Stress
Reduces

Click to download full resolution via product page

Caption: Schisandrin C activates the Nrf2 antioxidant pathway.
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Caption: Schisandrin C modulates the PI3K/AKT/mTOR signaling pathway.

Conclusion
This meta-analysis highlights the significant therapeutic potential of Schisandrin C across a

spectrum of diseases, including cancer, liver injury, inflammation, and neurodegenerative

disorders. The presented quantitative data and experimental protocols offer a valuable

resource for researchers to design and conduct further studies. The visualization of its

interaction with key signaling pathways provides a foundation for understanding its molecular

mechanisms of action. Further research is warranted to translate these promising preclinical

findings into clinical applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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